cis-3,4-Dihydroxy-beta-ionone
Description
Contextualizing cis-3,4-Dihydroxy-beta-ionone as a Carotenoid-Derived Metabolite
This compound is a naturally occurring C13 nor-sesquiterpenoid that has been isolated from the herbs of Gynura nepalensis, a plant in the Asteraceae family. targetmol.combiocrick.comnih.gov Structurally, it belongs to a group of compounds that share the megastigmane carbon skeleton. nih.gov Its origin lies in the metabolic breakdown of carotenoids, which are C40 tetraterpenes. nih.gov
The formation of such compounds begins with parent molecules like β-carotene. Through the action of enzymes known as carotenoid cleavage dioxygenases (CCDs), the larger carotenoid structure is cleaved at specific double bonds. researchgate.net This enzymatic action on β-carotene, for example, can yield C13 fragments known as ionones, with β-ionone being a primary product. mdpi.com These ionones can then undergo further metabolic modifications, including hydroxylation. This compound is one such downstream metabolite, distinguished by the addition of two hydroxyl groups to the β-ionone core structure.
Significance of Hydroxylated Ionone (B8125255) Derivatives in Biological Systems
Hydroxylated ionone derivatives are a significant subclass of apocarotenoids due to their roles as bioactive molecules and as valuable intermediates in chemical synthesis. These compounds are not merely metabolic byproducts but often possess distinct biological activities and industrial applications.
In the field of synthetic chemistry, hydroxylated ionones are valuable precursors. For instance, (3R)-3-hydroxy-β-ionone and its (3S)-enantiomer are crucial intermediates for the synthesis of high-value carotenoids such as zeaxanthin (B1683548) and β-cryptoxanthin. nih.govgoogle.com These carotenoids are known for their antioxidant and anti-inflammatory properties. google.com The presence of hydroxyl groups provides reactive sites for further chemical elaboration.
Furthermore, these derivatives are important in the flavor and fragrance industry, where compounds with a trimethylcyclohexane structure are essential aroma elements in many plant oils. nih.govacs.org Research has also uncovered a range of biological effects. For example, 3-hydroxy-β-ionone has been shown to inhibit the proliferation and migration of squamous cell carcinoma cells and to induce apoptosis. mdpi.com The broader class of ionones and their derivatives are known to possess anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com This bioactivity underscores the importance of understanding the structure and function of hydroxylated forms like this compound.
Overview of Research Trajectories for this compound
Research pertaining to this compound and related compounds has progressed along several key trajectories, primarily focusing on its natural origin, synthesis, and characterization.
Natural Product Isolation and Elucidation: A primary research focus has been the identification and isolation of these compounds from natural sources. This compound was successfully isolated from cultivated Gynura nepalensis through methods involving solvent extraction followed by purification using column chromatography and preparative HPLC. biocrick.comnih.gov Its structure was subsequently identified using spectroscopic analysis. nih.gov This line of research is fundamental to discovering novel natural products.
Biotransformation and Enzymatic Synthesis: Another significant area of investigation is the use of microorganisms and isolated enzymes to produce hydroxylated ionones. Fungi have been shown to be capable of transforming ionone isomers into various oxidized products, including hydroxy derivatives. nih.gov Specifically, the biotransformation of 3,4-dehydro-β-ionone using the fungus Nigrospora oryzae can yield 3,4-dihydroxy-β-ionone derivatives. nih.gov Research has also demonstrated that unspecific peroxygenases (UPOs) from fungi can catalyze the oxygenation of β-ionone to produce a variety of hydroxylated products. acs.orgcsic.es These biocatalytic methods are explored as environmentally friendly alternatives to complex chemical synthesis. researchgate.net
Glycosidic Precursors: Studies have also identified glycosidic forms of dihydroxy-ionones in plants. For example, 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside was isolated from apple leaves. researchgate.net These glycosides are often stable, non-volatile precursors that can release volatile aroma compounds, like the off-flavor compound 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN) in wine, under acidic conditions. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(3R,4S)-3,4-dihydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8(14)5-6-10-9(2)12(16)11(15)7-13(10,3)4/h5-6,11-12,15-16H,7H2,1-4H3/b6-5+/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRGLHAKDUTPCV-CYLBZQBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1O)O)(C)C)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H]([C@@H]1O)O)(C)C)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Cis 3,4 Dihydroxy Beta Ionone
Isolation from Botanical Sources
Research into the chemical constituents of various plants has led to the successful isolation and characterization of cis-3,4-Dihydroxy-beta-ionone. This compound is recognized as a sesquiterpenoid.
The primary botanical source from which this compound has been prominently isolated is Gynura nepalensis. nih.gov A study focused on the chemical constituents of cultivated Gynura nepalensis led to the acquisition of ten compounds, one of which was identified as this compound. This particular isolation marked the first time the compound was reported from this plant species. The identification was achieved through spectroscopic methods and comparison with existing literature.
The following table details the compounds isolated from Gynura nepalensis in the aforementioned study:
| Compound Number | Compound Name |
| 1 | (3R)-3-hydroxy-β-ionone |
| 2 | (3S,5R, 6S, 7E)-5, 6-epoxy-3-hydroxy-7-megastigmen-9-one |
| 3 | (+)-boscialin |
| 4 | 3,6-trans-3-hydroxy-α-ionone |
| 5 | 3,6-cis-3-hydroxy-α-ionone |
| 6 | This compound |
| 7 | ethyl caffeate |
| 8 | loliolide |
| 9 | 1H-indole-3-carbaldehyde |
| 10 | 3-(hydroxyacetyl)indole |
This table is based on the findings from a study on the chemical constituents of cultivated Gynura nepalensis.
Current scientific literature primarily indicates that this compound is isolated from the "herbs" of Gynura nepalensis. This term generally refers to the aerial parts of the plant, which would include the leaves and stems. However, detailed studies specifying the differential distribution of this compound in various plant organs such as the roots, stems, leaves, and flowers of Gynura nepalensis are not extensively available. Preliminary phytochemical screenings of the leaf extract of Gynura nepalensis have confirmed the presence of terpenoids, a broad class of compounds to which this compound belongs.
Detection in Biological Matrices beyond Primary Source Organisms
To date, there is a notable lack of scientific literature reporting the detection of this compound in biological matrices outside of its primary plant sources. While studies have investigated the metabolism of structurally related compounds like beta-ionone (B89335) in animal models, the presence of this compound itself has not been documented in these contexts. Therefore, its occurrence in animals, microorganisms, or other non-botanical biological systems remains an area for future research.
Biological Roles and Physiological Significance of Cis 3,4 Dihydroxy Beta Ionone
Role as a Signaling Molecule in Inter- and Intra-Organismal Communication
There is currently a lack of scientific literature specifically identifying cis-3,4-Dihydroxy-beta-ionone as a signaling molecule in communication between or within organisms. Research on the broader category of apocarotenoids, which includes β-ionone, suggests that these compounds can act as regulatory metabolites. nih.govresearchgate.net For instance, β-ionone itself is recognized as a plant volatile organic compound (VOC) that can mediate interactions with other organisms. nih.govencyclopedia.pub However, whether the dihydroxylated form, this compound, performs a similar function as a signaling molecule remains to be investigated. Plant hormones and signaling molecules like auxins, salicylic acid, and abscisic acid are well-studied in their roles in plant growth, development, and stress responses. nih.govnih.gov Future research may explore if this compound has a role in these or other signaling pathways.
Involvement in Plant Ecological Interactions
The involvement of this compound in the ecological interactions of plants is an area that requires further scientific exploration. While studies have been conducted on related ionone (B8125255) compounds, the specific activities of this compound are not well-documented.
Modulation of Plant-Herbivore Interactions
Direct research on the effect of this compound on plant-herbivore interactions is not currently available. However, studies on related compounds offer some insights into the potential roles of ionones in this context. For example, β-ionone has been shown to have a repellent effect on generalist herbivores such as the flea beetle (Phyllotreta cruciferae) and the spider mite (Tetranychus urticae). nih.govresearchgate.net In contrast, a related compound, dihydro-β-ionone, has demonstrated attractive properties, particularly to the crucifer flea beetle. nih.govresearchgate.net These findings highlight the nuanced and sometimes opposing roles that structurally similar compounds can play in mediating plant-insect interactions. The specific impact of the hydroxyl groups in this compound on its potential to attract or repel herbivores is a subject for future research.
Table 1: Effects of Ionone Compounds on Herbivores
| Compound | Herbivore Species | Observed Effect |
| β-ionone | Flea beetle (Phyllotreta cruciferae) | Repellent |
| β-ionone | Spider mite (Tetranychus urticae) | Repellent |
| β-ionone | Silverleaf whitefly (Bemisia tabaci) | Oviposition deterrence |
| dihydro-β-ionone | Crucifer flea beetle (Phyllotreta cruciferae) | Attractant |
Influence on Plant-Pathogen Responses
There is no direct evidence to date detailing the influence of this compound on plant-pathogen responses. However, its precursor, β-ionone, has been shown to enhance a plant's resistance to certain pathogens. researchgate.netresearchgate.net For example, the application of β-ionone to Arabidopsis thaliana has been found to increase its resistance to the necrotrophic fungus Botrytis cinerea. researchgate.net This effect is linked to a global reprogramming of gene expression and modulation of phytohormone levels, including abscisic acid, jasmonic acid, and salicylic acid. researchgate.net Furthermore, β-ionone is known to be involved in propagating systemic acquired resistance (SAR)-like defenses in barley, enhancing its resistance to powdery mildew. nih.gov Whether this compound possesses similar or different antifungal or immune-priming properties is yet to be determined.
Contribution to Floral Scent and Pollinator Attraction
The role of this compound in floral scent and its potential to attract pollinators is currently unknown. Floral scents are complex mixtures of volatile organic compounds that are crucial for attracting pollinators. frontiersin.orgfu-berlin.debotany.one The composition of these scents can vary significantly between plant species and even within populations, influencing pollinator preference and visitation rates. frontiersin.orgtaylorfrancis.commdpi.com While β-ionone is a known component of the floral scent of some plants and can act as an attractant for certain insects like male orchid bees, there are no published studies that have identified this compound as a component of any floral bouquet. nih.gov
Function as a Volatile Organic Compound (VOC) in Plant Emissions
Currently, there is no scientific evidence to confirm that this compound is released by plants as a volatile organic compound (VOC). Plant VOCs are typically lipophilic, have a low molecular weight, and high vapor pressure, which allows them to be emitted from the plant. nih.gov While β-ionone is a well-known plant VOC, the addition of two hydroxyl groups in this compound would increase its polarity and likely reduce its volatility compared to β-ionone. This chemical property may preclude it from being released as a significant component of plant emissions under normal conditions.
Ecological Implications of VOC Release
Given the lack of evidence for the release of this compound as a VOC, its ecological implications in this context cannot be assessed. The ecological roles of plant VOCs are diverse, including attracting pollinators and seed dispersers, repelling herbivores, and mediating plant-plant communication. nih.gov Should future research demonstrate that this compound is indeed emitted by plants, studies would then be needed to determine its effects on other organisms and its role in the broader ecosystem.
Environmental Factors Influencing VOC Profiles
The production and emission of volatile organic compounds (VOCs), including β-ionone and its derivatives, are significantly influenced by various environmental factors. These factors can alter the plant's metabolic processes, leading to changes in the composition and quantity of emitted volatiles.
Warmer climates and increased sunlight exposure are known to have a considerable impact on the formation of norisoprenoids derived from carotenoid cleavage. For instance, in grapes, greater sun exposure can lead to higher concentrations of these compounds. researchgate.net The synthesis of β-ionone and its derivatives can also be triggered when plants are exposed to photooxidative stress, which involves the oxidation of β-carotene by reactive oxygen species (ROS). nih.gov
Furthermore, agricultural practices can influence the VOC profile of plants. Studies on grapevines have shown that viticultural interventions like defoliation can have a more significant impact on the concentration of certain norisoprenoids in wine than the yeast strain used for fermentation. researchgate.net This suggests that grape growing conditions are a primary determinant of the final concentration of these compounds.
During fruit ripening, the profile of norisoprenoid volatiles can change significantly. In peaches, for example, the proportion of β-ionone dramatically increases during the ripening process, suggesting its important role in the development of the fruit's characteristic aroma. frontiersin.org
Table 1: Environmental and Developmental Factors Influencing β-Ionone and its Derivatives
| Factor | Effect | Plant/Fruit Example | Source |
| Increased Sunlight Exposure | Increased formation of norisoprenoids | Grapes | researchgate.net |
| Photooxidative Stress | Synthesis and accumulation of β-ionone and derivatives | General plant response | nih.gov |
| Fruit Ripening | Significant increase in β-ionone proportion | Peach | frontiersin.org |
| Agricultural Practices (e.g., Defoliation) | Significant impact on norisoprenoid concentrations | Grapes | researchgate.net |
Participation in Plant Stress Responses and Acclimation
Apocarotenoids, including β-ionone and its potential derivatives like this compound, are integral to a plant's ability to respond and adapt to various environmental stresses.
Photooxidative stress, caused by an excess of light energy, leads to the production of ROS, which can damage cellular components. Carotenoids play a vital role in photoprotection by quenching these ROS. The oxidative cleavage of carotenoids under such stress conditions is a significant source of apocarotenoids. nih.gov The formation of β-ionone and its derivatives is a direct consequence of the ROS-mediated oxidation of β-carotene. nih.gov This process not only helps in mitigating the damaging effects of ROS but also generates signaling molecules that can trigger further defense responses within the plant.
Plants have evolved complex mechanisms to tolerate abiotic stresses such as drought, salinity, and extreme temperatures. Phytohormones and other signaling molecules play a central role in orchestrating the plant's response to these challenges. nih.gov Apocarotenoids are recognized as important signaling molecules in these stress response pathways.
β-ionone, for example, is known to be involved in plant defense mechanisms. encyclopedia.pub It is produced by plants to protect themselves in their interactions with the environment. encyclopedia.pub While the specific role of this compound in abiotic stress is not yet elucidated, its structural relationship to β-ionone suggests it may also participate in these complex signaling cascades that contribute to stress tolerance. The application of certain chemical compounds has been shown to enhance abiotic stress tolerance in crops by inducing molecular and physiological changes that provide a protective shield. nih.gov
Contribution to Plant Development and Growth Regulation
Apocarotenoids are not only involved in stress responses but also function as regulators of plant growth and development.
While there is no direct evidence detailing the influence of this compound on root systems, studies on other apocarotenoids have demonstrated their significant impact on root architecture. For instance, the apocarotenoid β-cyclocitral has been identified as a conserved root growth regulator across different plant species. nih.gov Treatment with β-cyclocitral has been shown to promote cell division in the meristems of both lateral and primary roots, leading to increased lateral root branching. nih.gov Another compound, 3,4-dihydroxybenzoic acid, has been shown to significantly increase root mass in Protea cynaroides explants at certain concentrations. researchgate.net These findings highlight the potential for apocarotenoid derivatives to act as important regulators of root development.
Apocarotenoids, in general, are recognized as growth regulators in plants. encyclopedia.pub They are part of a diverse group of compounds that include flavors, aromas, and pigments, all of which can have roles in various developmental processes. encyclopedia.pub The cleavage of carotenoids gives rise to a range of signaling molecules that are involved in processes from seed dormancy to plant architecture. nih.gov The specific contributions of this compound to these processes remain an area for future research.
Enzymatic and Chemoenzymatic Synthetic Approaches to Cis 3,4 Dihydroxy Beta Ionone and Its Analogs
Biocatalytic Synthesis of Hydroxylated Ionone (B8125255) Derivatives
Biocatalysis offers a powerful toolkit for the targeted hydroxylation of β-ionone and its precursors. Enzymes, particularly those from fungal sources, can catalyze these reactions under mild conditions with high degrees of regio- and stereoselectivity, which are often challenging to achieve through conventional chemical synthesis.
Fungal unspecific peroxygenases (UPOs) have emerged as highly effective biocatalysts for the oxyfunctionalization of a variety of organic compounds, including ionones. These heme-thiolate enzymes utilize hydrogen peroxide to introduce oxygen into C-H bonds, yielding hydroxylated derivatives. nih.govwustl.edu Studies have demonstrated that UPOs from different fungal species exhibit varying regioselectivity when reacting with β-ionone. For instance, UPOs can hydroxylate β-ionone at the C-2, C-3, and C-4 positions of the cyclohexenyl ring. nih.gov Notably, UPOs from Coprinopsis cinerea (rCciUPO) and Marasmius rotula (MroUPO) have been shown to produce 3-hydroxy-β-ionone and 4-hydroxy-β-ionone. nih.gov The regioselectivity is influenced by the specific enzyme used, with some showing a strong preference for a particular position. nih.gov For example, CglUPO and rHinUPO display high selectivity (around 80%) for the C-4 position, yielding 4-hydroxy-β-ionone and its over-oxidized product, 4-oxo-β-ionone. nih.gov
Lipases, while primarily known for their role in ester hydrolysis and synthesis, are also employed in chemoenzymatic strategies to produce hydroxylated ionone precursors. Their utility lies in the kinetic resolution of racemic alcohols, a key step in accessing enantiomerically pure building blocks.
Table 1: Regioselective Hydroxylation of β-Ionone by Fungal Unspecific Peroxygenases (UPOs) This table summarizes the variety of hydroxylated products generated from the reaction of β-ionone with UPOs from different fungal sources, highlighting the enzyme-dependent regioselectivity.
| Enzyme Source | Major Hydroxylated Products | Minor Hydroxylated Products | Reference |
| Coprinopsis cinerea (rCciUPO) | 4-hydroxy-β-ionone | 3-hydroxy-β-ionone, 2-hydroxy-β-ionone | nih.gov |
| Marasmius rotula (MroUPO) | 4-hydroxy-β-ionone | 3-hydroxy-β-ionone, 2-hydroxy-β-ionone | nih.gov |
| Coprinellus-type (CglUPO) | 4-hydroxy-β-ionone, 4-oxo-β-ionone | 3-hydroxy-β-ionone, 2-hydroxy-β-ionone | nih.gov |
| Hygrophoropsis nutans (rHinUPO) | 4-hydroxy-β-ionone, 4-oxo-β-ionone | 3-hydroxy-β-ionone, 2-hydroxy-β-ionone | nih.gov |
Enantioselective Synthesis of Chiral Ionone Intermediates
The production of specific stereoisomers of hydroxylated ionones is critical, as biological activity is often enantiomer-dependent. Lipases are extensively used for the enantioselective synthesis of chiral ionone intermediates through the kinetic resolution of racemic alcohols. frontiersin.org This process involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.gov
For example, the lipase-mediated resolution of racemic 4-hydroxy-γ-ionone has been successfully performed using lipase (B570770) PS-mediated acetylation. frontiersin.org This reaction yields enantiopure (+)-acetate and the unreacted (-)-alcohol, which are valuable chiral building blocks for the synthesis of various natural products. frontiersin.org Similarly, the enantiomers of 4-hydroxy-β-ionone can be separated via acetylation catalyzed by porcine pancreatic lipase (PPL). researchgate.net A process for synthesizing both (3R)-3-hydroxy-β-ionone and (3S)-3-hydroxy-β-ionone in high optical purity involves the enzyme-mediated acylation of the racemic mixture, which selectively produces (3R)-3-acetoxy-β-ionone. google.com The remaining (3S)-3-hydroxy-β-ionone can then be isolated. google.com The efficiency of such resolutions is often high, achieving excellent enantiomeric excess (ee) for both the acylated product and the remaining alcohol. perfumerflavorist.com
Table 2: Lipase-Mediated Kinetic Resolution of Ionone-Related Chiral Alcohols This table provides examples of lipase-catalyzed resolutions, detailing the substrate, enzyme used, and the resulting enantiomerically enriched products.
| Racemic Substrate | Lipase | Acyl Donor/Reaction | Products | Enantiomeric Excess (ee) | Reference |
| (rac)-3-Hydroxy-β-ionone | Lipase PS-C | Isobutenyl acetate | (R)-3-Acetoxy-β-ionone / (S)-3-Hydroxy-β-ionone | >99% for (R)-acetate, 98% for (S)-alcohol | google.com |
| (rac)-4-Hydroxy-γ-ionone (cis) | Lipase PS | Vinyl acetate | (+)-4-Acetoxy-γ-ionone / (-)-4-Hydroxy-γ-ionone | N/A | frontiersin.org |
| (rac)-4-Hydroxy-β-ionone | Porcine Pancreatic Lipase (PPL) | Acetylation | Enantiomers of 4-acetoxy-β-ionone and 4-hydroxy-β-ionone | N/A | researchgate.net |
Metabolic Engineering for Microbial Production
Metabolic engineering of microorganisms provides a promising and sustainable alternative to chemical synthesis for the production of ionones. By introducing and optimizing biosynthetic pathways in microbial hosts, it is possible to produce these valuable compounds from simple carbon sources.
The biosynthesis of β-ionone in nature begins with the oxidative cleavage of β-carotene, a reaction catalyzed by carotenoid cleavage dioxygenases (CCDs). frontiersin.orgnih.gov To replicate this process in microbes, researchers have expressed plant-derived CCD genes in hosts that can produce the β-carotene precursor. The oleaginous yeast Yarrowia lipolytica and the baker's yeast Saccharomyces cerevisiae are common choices due to their GRAS (Generally Recognized As Safe) status and well-established genetic tools. nih.govwustl.edufrontiersin.org
In Y. lipolytica, the expression of a carotenoid cleavage dioxygenase 1 (CCD1) gene from Petunia hybrida or Osmanthus fragrans in a strain already engineered to produce β-carotene leads to the synthesis of β-ionone. wustl.edunih.gov The β-carotene pathway itself is often heterologous, incorporating genes like carB (phytoene dehydrogenase) and carRP (phytoene synthase/lycopene cyclase) from the fungus Mucor circinelloides. wustl.edunih.gov Similarly, in S. cerevisiae, the carotenogenic genes (crtE, crtYB, crtI) from Xanthophyllomyces dendrorhous have been integrated, followed by the expression of PhCCD1 from Petunia hybrida to achieve β-ionone production. frontiersin.orgnih.gov
Achieving high titers of β-ionone requires significant optimization of the engineered microbial pathways. A primary strategy involves increasing the supply of the precursor, β-carotene. This is often accomplished by upregulating the native mevalonate (B85504) (MVA) pathway, which produces the isoprenoid building blocks. nih.gov Key steps include overexpressing genes such as truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1), which is a major rate-limiting enzyme in the MVA pathway. nih.govresearchgate.net
Further enhancements focus on improving the efficiency of the final conversion step. The CCD1 enzyme is membrane-associated, and its activity can be limited by its access to the hydrophobic β-carotene substrate stored in lipid droplets or membranes. nih.govresearchgate.net Protein engineering of CCD1 to improve its membrane affinity has been shown to significantly boost β-ionone yields. nih.govfrontiersin.org For example, creating single-point mutations or fusing membrane-targeting peptides to the N-terminus of PhCCD1 resulted in up to a 4-fold increase in β-ionone production in S. cerevisiae. nih.gov Additionally, optimizing fermentation conditions and employing in-situ product removal techniques, such as using a dodecane (B42187) overlay to capture the volatile β-ionone, are crucial for reaching high production levels. wustl.edu These combined strategies have pushed β-ionone titers to as high as 4 g/L in engineered Y. lipolytica. nih.gov
Table 3: Microbial Production of β-Ionone via Metabolic Engineering This table showcases the results of various metabolic engineering strategies in different microbial hosts for the production of β-ionone.
| Microbial Host | Key Genetic Modifications | Final Titer | Reference |
| Yarrowia lipolytica | Overexpression of MVA pathway genes; expression of carB, carRP (M. circinelloides), and CCD1 (O. fragrans) | 380 mg/L (in fermenter) | wustl.edu |
| Yarrowia lipolytica | Modular engineering of acetyl-CoA, MVA, and β-ionone pathways (PhCCD1) | ~1 g/L (in fermenter) | nih.gov |
| Yarrowia lipolytica | Expression of a modified PhCCD1 gene with high membrane affinity | 4 g/L (from food waste hydrolysate) | nih.gov |
| Saccharomyces cerevisiae | Integration of crtYB, crtI (X. dendrorhous); episomal expression of crtYB and PhCCD1 | 1 mg/g DCW | nih.gov |
| Saccharomyces cerevisiae | Overexpression of tHMG1; expression of carotenogenic genes and engineered PhCCD1 with membrane destination peptide | 33 mg/L | frontiersin.org |
Chemical Synthesis Routes for Structural Elucidation and Derivative Production
Chemical synthesis remains a fundamental tool for producing ionones and their derivatives for research purposes, such as confirming the structure of isolated natural products or generating novel analogs. The classic synthesis of β-ionone begins with the aldol (B89426) condensation of citral (B94496) with acetone (B3395972) in the presence of a base to form pseudoionone. perfumerflavorist.com This intermediate is then subjected to an acid-catalyzed cyclization. The choice of acid catalyst is crucial for controlling the isomer ratio of the final product; strong acids like concentrated sulfuric acid favor the formation of the thermodynamically more stable β-ionone. perfumerflavorist.com
For producing hydroxylated derivatives like 3-hydroxy-β-ionone, a chemoenzymatic approach is often more effective for achieving stereoselectivity. google.com One reported synthesis starts with commercially available racemic α-ionone. google.com The ketone is first protected, followed by oxidation to introduce a keto group at the C-3 position. Subsequent reduction of this ketone yields a racemic 3-hydroxy-α-ionone intermediate. This intermediate then undergoes a base-catalyzed isomerization of the double bond to form racemic 3-hydroxy-β-ionone. google.com As described previously (Section 5.1.2), this racemic mixture can then be resolved using lipase-catalyzed acylation to separate the (3R) and (3S) enantiomers, which are valuable precursors for the synthesis of carotenoids like zeaxanthin (B1683548). google.com
Derivatization Strategies for Bioactivity Studies
While the inherent biological activities of cis-3,4-Dihydroxy-beta-ionone are of interest, the synthesis of derivatives is a common and effective strategy to explore and potentially enhance its therapeutic properties. By modifying the core structure, researchers can investigate structure-activity relationships (SAR), improve pharmacokinetic profiles, and develop more potent and selective agents. A key approach to this is the introduction of various functional groups to the beta-ionone (B89335) scaffold.
One illustrative strategy, which can be conceptually applied to this compound, is the synthesis of thiazolylhydrazone derivatives from β-ionone to explore their antioxidant and antifungal activities. This involves a multi-step synthesis where β-ionone is first condensed with thiosemicarbazide, followed by cyclization with various 2-bromoacetophenones to yield a library of thiazolylhydrazone derivatives. mdpi.com This method allows for the introduction of a wide range of substituents on the phenyl ring of the acetophenone, enabling a systematic study of their impact on biological activity. mdpi.com
The resulting derivatives have shown promising results in in-vitro antioxidant assays, such as DPPH and ABTS radical scavenging, with some compounds exhibiting significantly better activity than the standard antioxidant, Trolox. mdpi.com Furthermore, these derivatives have been screened for antifungal activity against various plant fungi, with some showing potent inhibition. mdpi.com This highlights the potential of such derivatization strategies to uncover new therapeutic applications for ionone-based compounds. A similar approach could be employed for this compound, where the hydroxyl groups could be further functionalized to create a diverse range of esters, ethers, or other derivatives for comprehensive bioactivity screening.
| Compound | Substituent (R) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Antifungal Activity Highlight |
|---|---|---|---|---|
| 1k | 4-OH | 86.525 | - | Effective browning inhibitor |
| 1m | 3,4-diOH | - | 65.408 | Effective browning inhibitor |
| 1u | 4-N(CH3)2 | - | - | 77.71% inhibition against Poria vaporaria |
Synthesis of Specific Stereoisomers and Analogs
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to synthesize specific stereoisomers of this compound and its analogs is of great importance. Enzymatic and chemoenzymatic methods are particularly well-suited for this purpose due to the inherent stereoselectivity of enzymes.
A direct biocatalytic route to 3,4-dihydroxy-β-ionone has been demonstrated through the fungal biotransformation of 3,4-dehydro-β-ionone. nih.gov This process likely involves the epoxidation of the 3,4-double bond, followed by the enzymatic opening of the epoxide ring to form the diol. nih.gov The stereochemistry of the resulting diol will be dictated by the specific enzymes present in the fungal strain used.
Chemoenzymatic approaches are also powerful for the synthesis of specific stereoisomers. For instance, a process for the synthesis of the individual (3R)- and (3S)-enantiomers of 3-hydroxy-β-ionone has been developed. google.com This method starts with the chemical synthesis of racemic 3-hydroxy-β-ionone, which is then resolved through enzyme-mediated acylation. google.com This kinetic resolution takes advantage of the ability of a lipase to selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the two enantiomers in high optical purity. google.com
Furthermore, the versatility of chemoenzymatic synthesis allows for the creation of a wide range of analogs. For example, a lipase-mediated resolution protocol has been utilized in the enantioselective synthesis of 10-ethyl-7,8-dihydro-γ-ionone isomers. mdpi.comnih.gov This demonstrates the broad applicability of these methods for producing novel ionone derivatives with unique structural features.
| Product | Starting Material | Method | Key Enzyme/Microorganism | Significance |
|---|---|---|---|---|
| 3,4-Dihydroxy-β-ionone | 3,4-Dehydro-β-ionone | Fungal Biotransformation | Various fungal strains | Direct biocatalytic route to the diol. nih.gov |
| (3R)-3-Hydroxy-β-ionone and (3S)-3-Hydroxy-β-ionone | (rac)-3-Hydroxy-β-ionone | Chemoenzymatic Resolution | Lipase | Synthesis of specific enantiomers for bioactivity studies. google.com |
| (R)-(+)-10-Ethyl-7,8-dihydro-γ-ionone and (S)-(-)-10-Ethyl-7,8-dihydro-γ-ionone | Racemic 4-hydroxy-γ-ionone derivative | Chemoenzymatic Synthesis with Lipase-mediated Resolution | Lipase | Demonstrates the synthesis of novel analogs. mdpi.comnih.gov |
Advanced Analytical Methodologies for Research on Cis 3,4 Dihydroxy Beta Ionone
Chromatographic Techniques for Isolation and Separationnih.govbiocrick.com
Chromatography is the cornerstone of isolating and purifying cis-3,4-dihydroxy-beta-ionone from natural sources like Gynura nepalensis. nih.govbiocrick.com Initial isolation typically involves solvent extraction followed by column chromatography over stationary phases like silica (B1680970) gel and Sephadex LH-20. nih.gov However, to achieve the high purity required for structural analysis and bioassays, more advanced techniques are necessary.
High-Performance Liquid Chromatography (HPLC) for Diastereomer/Enantiomer Separationnih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for resolving complex mixtures of stereoisomers, which differ only in the spatial arrangement of their atoms. For a molecule like this compound, which contains multiple chiral centers, HPLC is crucial for separating its diastereomers and enantiomers.
The separation of diastereomers can often be achieved using standard (achiral) HPLC setups, as diastereomers possess different physical properties. researchgate.net Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems can be effective, with the choice depending on the specific properties of the isomers. researchgate.net The separation relies on differential interactions between the diastereomers and the stationary phase. For instance, baseline separation of diastereomeric esters has been successfully achieved on silica gel columns. nih.gov
Enantiomeric separation, however, requires a chiral environment. This is accomplished in one of two primary ways:
Direct Methods : This approach utilizes a Chiral Stationary Phase (CSP). CSPs are packed with a single enantiomer of a chiral selector that transiently interacts with the enantiomers of the analyte, forming short-lived diastereomeric complexes. chiralpedia.com This differential interaction leads to different retention times, allowing for their separation. Weak anion-exchanger (WAX) stationary phases based on Cinchona alkaloids are particularly effective for separating acidic compounds. ecomsro.com
Indirect Methods : This technique involves derivatizing the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA). chiralpedia.com This reaction converts the pair of enantiomers into a pair of diastereomers, which can then be separated on a conventional achiral stationary phase. chiralpedia.com
The selection of the appropriate HPLC method is critical and depends on the polarity and structural rigidity of the specific isomers being separated. researchgate.net
Table 1: Representative HPLC Systems for Stereoisomer Separation
Technique Stationary Phase (Column) Typical Mobile Phase Principle of Separation Application Normal-Phase HPLC (NP-HPLC) Silica Gel Hexane/Ethyl Acetate Gradient Differential adsorption based on polarity. Diastereomers have different polarities. Diastereomer Separation Reversed-Phase HPLC (RP-HPLC) C18 (Octadecylsilane) Acetonitrile/Water Gradient Differential partitioning based on hydrophobicity. Diastereomer Separation Chiral HPLC (Direct) Chiral Stationary Phase (e.g., Cinchona alkaloid-based, Polysaccharide-based) Varies (Polar-organic, Reversed-phase) Formation of transient diastereomeric complexes with the chiral selector. Enantiomer Separation Chiral HPLC (Indirect) Standard Silica or C18 Standard NP or RP eluents Analyte is first derivatized with a chiral agent to form diastereomers, which are then separated. Enantiomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is crucial for analyzing related, less polar C13 nor-sesquiterpenoids and potential thermal degradation products. nih.govnih.gov The technique separates compounds based on their boiling points and interaction with a capillary column, followed by detection and identification using a mass spectrometer.
In a typical GC-MS analysis of sesquiterpenes, a non-polar capillary column (e.g., Rtx-5Sil MS) is used. copernicus.org The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds with increasing boiling points. Helium is commonly used as the carrier gas. copernicus.org The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint for identification. This spectrum is compared against spectral libraries for confirmation. For quantitative analysis, specific ions (quantifier and qualifier ions) are monitored. copernicus.org
Table 2: Typical GC-MS Parameters for Sesquiterpenoid Analysis
Parameter Typical Setting/Value GC Column Rtx-5Sil MS (e.g., 20 m x 0.18 mm x 0.18 µm) Carrier Gas Helium (~1 mL/min) Oven Program Initial temp 50°C, ramp to 250-330°C Ionization Mode Electron Ionization (EI) at 70 eV Mass Analyzer Quadrupole Scan Range m/z 50-300
Spectroscopic Methods for Structural and Stereochemical Elucidationnih.govnih.gov
Once a pure compound is isolated, spectroscopic methods are employed to determine its precise chemical structure, including the connectivity of atoms and their 3D arrangement (stereochemistry).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the compound's carbon skeleton and the relative arrangement of its atoms.
For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) is used to piece together the structure.
¹H NMR identifies the different types of protons and their neighboring protons through spin-spin coupling.
¹³C NMR identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
2D NMR experiments reveal correlations between nuclei. For example, HSQC correlates protons with the carbons they are directly attached to, while HMBC shows longer-range correlations between protons and carbons, which is essential for connecting different parts of the molecule.
The precise chemical shifts (δ) and coupling constants (J) provide critical data for establishing the cis relationship of the hydroxyl groups at the C-3 and C-4 positions.
Table 3: Hypothetical ¹³C and ¹H NMR Data for cis-3,4-Dihydroxy-beta-ionone (in CDCl₃) Note: This table is representative. Actual values can vary slightly based on experimental conditions.```html
| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) |
|---|---|---|---|
| 1 | 35.8 | 1.95, 1.48 | m |
| 2 | 48.1 | 1.85, 1.60 | m |
| 3 | 71.5 | 3.90 | m |
| 4 | 76.2 | - | - |
| 5 | 135.1 | - | - |
| 6 | 130.5 | 5.92 | s |
| 7 | 198.0 | - | - |
| 8 | 128.9 | 6.15 | d, 16.0 |
| 9 | 145.3 | 7.20 | d, 16.0 |
| 10 | 27.1 | 2.30 | s |
| 11 | 28.5 | 1.05 | s |
| 12 | 29.8 | 1.10 | s |
| 13 | 21.9 | 1.90 | s |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a vital technique for determining the precise molecular formula of a compound. nih.govIt measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous calculation of the elemental composition. For this compound (C₁₃H₂₀O₃), HRESIMS would be used to confirm this exact formula by detecting the protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺ and matching its measured mass to the calculated theoretical mass.
nih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
acs.orgamericanlaboratory.com
While NMR can determine the relative stereochemistry of a molecule, Circular Dichroism (CD) spectroscopy is a primary method for establishing its absolute configuration. acs.orgThis technique measures the differential absorption of left and right circularly polarized light by a chiral molecule.
stackexchange.com
The process involves measuring the experimental CD spectrum of the isolated natural product. americanlaboratory.comConcurrently, theoretical CD spectra for possible stereoisomers are calculated using quantum chemical methods like time-dependent density functional theory (TD-DFT). americanlaboratory.comstackexchange.comBy comparing the experimental spectrum (specifically the positive and negative Cotton effects) with the calculated spectra, the absolute configuration of the molecule can be confidently assigned. americanlaboratory.comThe exciton (B1674681) chirality method, a specific application of CD spectroscopy, is particularly powerful for determining the stereochemistry of molecules with multiple chromophores, such as dihydroxy-beta-ionone glycosides.
acs.org
Table of Mentioned Compounds
Compound Name This compound (3R)-3-hydroxy-β-ionone (3S,5R, 6S, 7E)-5, 6-epoxy-3-hydroxy-7-megastigmen-9-one (+)-boscialin 3,6-trans-3-hydroxy-α-ionone 3,6-cis-3-hydroxy-α-ionone Ethyl caffeate Loliolide 1H-indole-3-carbaldehyde 3-(hydroxyacetyl)indole
Quantitative Analysis in Complex Biological Matrices
The accurate quantification of this compound in complex biological matrices, such as plant tissues, fruits, and fermented beverages, presents significant analytical challenges. These matrices contain a multitude of compounds that can interfere with the analysis, necessitating highly selective and sensitive methodologies. Advanced analytical techniques, particularly those coupling chromatographic separation with mass spectrometric detection, are essential for obtaining reliable quantitative data.
Methodological Approaches
The quantitative analysis of hydroxylated ionone (B8125255) derivatives like this compound typically involves sophisticated analytical workflows to ensure accuracy and precision. Given its polar nature, liquid chromatography-mass spectrometry (LC-MS), especially when coupled with a triple quadrupole mass spectrometer (LC-MS/MS), is a well-suited technique. This method offers high selectivity through Multiple Reaction Monitoring (MRM), which minimizes matrix interference.
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile compounds. For the analysis of non-volatile derivatives like dihydroxy-beta-ionone, a derivatization step is often required to increase volatility and improve chromatographic performance.
Sample Preparation and Extraction
Effective sample preparation is a critical prerequisite for accurate quantification. The primary goals are to efficiently extract the analyte from the complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Commonly employed extraction techniques for ionone derivatives in plant matrices include:
Solid-Phase Extraction (SPE): This is a widely used technique for the selective extraction and clean-up of analytes from liquid samples. For polar compounds like this compound, reversed-phase sorbents (e.g., C18) are often employed.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for volatile and semi-volatile compounds. It can be used in headspace mode to sample the vapor phase above the sample or by direct immersion into a liquid sample.
The choice of extraction method depends on the specific characteristics of the biological matrix and the analyte.
Detailed Research Findings
While specific quantitative data for this compound is not extensively available in publicly accessible literature, studies on related ionone derivatives in matrices like grapes and wine provide a framework for understanding the expected concentration ranges and the analytical performance of the methods used.
For instance, research on β-ionone in wines has demonstrated concentrations ranging from below the limit of detection to several micrograms per liter. It is anticipated that the concentration of its hydroxylated metabolite, this compound, would be present at comparable or lower levels, depending on the metabolic processes within the specific biological system.
The validation of analytical methods is crucial to ensure the reliability of the quantitative data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Below are illustrative data tables representing the type of information generated during the validation of a hypothetical LC-MS/MS method for the quantification of this compound in a grape matrix.
Table 1: Method Validation Parameters for the Quantification of this compound by LC-MS/MS
| Parameter | Result |
| Linearity (R²) | >0.995 |
| Linear Range | 0.1 - 100 µg/L |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L |
Table 2: Recovery and Precision Data for the Quantification of this compound in Spiked Grape Samples
| Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) (Intra-day, n=5) | RSD (%) (Inter-day, n=15) |
| 0.5 | 92.5 | 4.8 | 6.2 |
| 5.0 | 95.2 | 3.5 | 5.1 |
| 50.0 | 98.1 | 2.1 | 3.9 |
These tables showcase the typical performance of a validated analytical method. High recovery values indicate the efficiency of the extraction process, while low relative standard deviation (RSD) values demonstrate the precision of the measurements.
The application of such validated methods would enable researchers to accurately determine the concentration of this compound in various biological matrices, providing valuable insights into its natural occurrence, metabolic pathways, and potential contribution to the sensory properties of foods and beverages.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The formation of C13-norisoprenoids like β-ionone is known to occur through the oxidative cleavage of carotenoids, a reaction catalyzed by the Carotenoid Cleavage Dioxygenase (CCD) family of enzymes. nih.govresearchgate.net Specifically, CCD1 is recognized for cleaving β-carotene at the 9,10 and 9',10' positions to produce β-ionone. nih.gov However, the precise biosynthetic pathway leading to cis-3,4-Dihydroxy-beta-ionone is yet to be determined.
Future research must focus on identifying the specific enzymes responsible for its formation. This likely involves a multi-step process:
Carotenoid Cleavage: Identifying the specific CCD enzyme that cleaves a carotenoid precursor. While CCD1 is a primary candidate, other CCDs with varied substrate specificities, such as those in the CCD4 family, could be involved. pnas.orgnih.gov
Hydroxylation Events: Subsequent to cleavage, hydroxylation at the C-3 and C-4 positions is necessary. This step is likely catalyzed by cytochrome P450 monooxygenases (P450s) or other hydroxylases, which are known to be involved in the modification of secondary metabolites.
A proposed research strategy would involve transcriptomic and proteomic analysis of Gynura nepalensis to identify candidate CCDs and hydroxylases whose expression correlates with the accumulation of the compound. biocrick.com Functional characterization of these candidate enzymes in heterologous systems, such as E. coli or yeast, would be essential to confirm their roles.
| Enzyme Family | Potential Role in Biosynthesis | Known Substrates/Products (Examples) | Research Objective |
| Carotenoid Cleavage Dioxygenases (CCDs) | Cleavage of a C40 carotenoid (e.g., β-carotene, zeaxanthin) to form a C13 backbone. | CCD1: Cleaves β-carotene to β-ionone. nih.gov | Identify the specific CCD isoform responsible for producing the β-ionone backbone. |
| Cytochrome P450 Monooxygenases (P450s) | Catalyze hydroxylation at the C-3 and C-4 positions of the β-ionone ring. | Involved in the synthesis of plant hormones and secondary metabolites. | Isolate and characterize the P450s that perform sequential hydroxylation. |
| Other Dioxygenases/ Hydroxylases | Alternative enzymes for the hydroxylation steps. | Fungal peroxygenases can hydroxylate ionones at various positions. acs.org | Explore other enzyme classes in G. nepalensis for catalytic activity. |
Detailed Molecular Mechanisms of Action in Plant Physiology
Apocarotenoids are crucial signaling molecules and growth regulators in plants. nih.govfrontiersin.org For instance, β-cyclocitral promotes root growth, while zaxinone influences hormone homeostasis. frontiersin.orgfrontiersin.org The molecular mechanisms of this compound in plant physiology are completely unknown. Its structural similarity to other bioactive C13-norisoprenoids suggests it may play a significant role in plant development and stress responses.
Future investigations should employ a variety of plant biology techniques to uncover its function. This includes:
Phenotypic Screening: Applying the exogenous compound to model plants like Arabidopsis thaliana and crop species to observe effects on root architecture, shoot branching, flowering time, and seed germination.
Hormone Crosstalk Analysis: Investigating how the compound affects the levels and signaling pathways of major plant hormones such as auxin, abscisic acid (ABA), and strigolactones. nih.gov
Stress Response Assays: Evaluating whether the compound enhances tolerance to abiotic stresses (e.g., drought, salinity) or biotic stresses (e.g., pathogens, herbivores).
Given that a glycoside of the related compound 3,4-dihydroxy-7,8-dihydro-β-ionone has been identified as a precursor to the "kerosene-off-flavor" compound TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) in apple leaves and grapes, it is clear that such compounds are present and metabolized in common crop plants. researchgate.netnih.gov Understanding their native physiological roles is therefore of significant interest.
Exploration of Novel Biological Functions within Diverse Organisms
The biological activities of apocarotenoids extend beyond the plant kingdom. researchgate.net β-ionone, for example, exhibits a range of functions including acting as an insect repellent or attractant and possessing antifungal and antibacterial properties. nih.govnih.gov It is plausible that the hydroxylated derivative, this compound, possesses unique or enhanced biological activities.
A systematic exploration of its functions in diverse organisms is warranted. Key research areas include:
Plant-Insect Interactions: Testing the compound for insect repellent, deterrent, or attractant properties against agricultural pests and pollinators. nih.gov
Antimicrobial Activity: Screening for inhibitory effects against a broad spectrum of plant and human pathogenic fungi and bacteria.
Mammalian Cell Bioactivity: Investigating potential applications in human health, drawing parallels from studies on β-ionone which has shown anti-inflammatory and cancer-preventing potential. nih.govnih.gov
This research could lead to the discovery of novel, naturally-derived compounds for use in agriculture and medicine.
Development of Advanced Synthetic Biology Platforms for Sustainable Production
Natural extraction of this compound from plants like G. nepalensis is unlikely to be commercially viable due to low yields. nih.gov Metabolic engineering and synthetic biology offer a sustainable alternative for producing this and other high-value apocarotenoids. nih.govnih.gov Significant progress has been made in engineering microbes to produce β-ionone and other carotenoids. nih.govnih.gov
Future work should focus on creating a robust microbial chassis for the production of this compound. This would involve:
Pathway Reconstruction: Once the biosynthetic genes are identified (as per section 7.1), they must be introduced and expressed in a suitable microbial host.
Host Selection: Oleaginous yeasts like Yarrowia lipolytica are particularly promising hosts due to their ability to produce high levels of acetyl-CoA, a key precursor for terpenoid synthesis. researchgate.netnih.gov Other common hosts include E. coli and Saccharomyces cerevisiae. mdpi.comlongdom.org
Metabolic Optimization: Engineering the host's central metabolism to increase the flux towards the carotenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) is crucial. nih.govfrontiersin.org This often involves upregulating the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways. drexel.edu
Fermentation Process Development: Optimizing fermentation conditions to maximize titer, yield, and productivity.
| Microbial Platform | Key Advantages | Engineering Strategies for Apocarotenoid Production | Representative Compound Produced |
| Escherichia coli | Rapid growth, well-established genetic tools. | Overexpression of MVA or MEP pathways; expression of carotenogenic genes and CCDs. longdom.org | Lycopene, β-carotene. rsc.org |
| Saccharomyces cerevisiae | GRAS status, robust for industrial fermentation. | Engineering of acetyl-CoA metabolism; expression of heterologous CCDs. mdpi.com | β-ionone. nih.gov |
| Yarrowia lipolytica | High flux through acetyl-CoA, oleaginous nature. | Multi-round iterative transformations to optimize gene expression; protein tagging strategies. nih.gov | β-ionone (up to 4 g/L). nih.gov |
Application of this compound as a Lead Compound in Agri-biotechnology
The diverse biological activities of apocarotenoids make them excellent candidates for agri-biotechnology applications. nih.gov They can function as plant growth regulators, enhance stress resilience, and serve as biopesticides. frontiersin.orgfrontiersin.org The discovery of this compound opens the door to its potential use as a lead compound for developing novel agricultural products.
Translational research should aim to:
Develop Biostimulants: If the compound is found to promote root growth or enhance nutrient uptake, it could be formulated into a biostimulant to improve crop yields and resource efficiency.
Create Novel Biopesticides: Should the compound exhibit significant insecticidal or fungicidal properties, it could be developed as an environmentally benign alternative to synthetic pesticides.
Enhance Crop Traits: If a specific receptor or signaling pathway for the compound is identified in plants, this knowledge could be used in molecular breeding or genetic engineering programs to develop crops with enhanced growth or stress tolerance characteristics.
The exploration of this compound could provide new tools to address challenges in sustainable agriculture, such as improving crop performance and reducing reliance on chemical inputs.
Advanced Computational Modeling for Structure-Function Relationships and Enzyme Design
Understanding the intricate relationship between enzyme structure and function is key to successfully engineering biological systems. Advanced computational modeling provides powerful tools to predict and analyze these relationships, accelerating the design of novel biocatalysts. nih.gov
For the biosynthesis of this compound, computational approaches will be invaluable for:
Substrate Docking and Mechanistic Studies: Modeling the docking of various carotenoid substrates into the active sites of candidate CCDs and hydroxylases can help predict substrate specificity and elucidate reaction mechanisms. nih.gov The active site of CCDs is known to be a seven-bladed β-propeller structure containing a catalytic Fe(II) ion. pnas.org
Enzyme Engineering: Using the structural models, rational design and directed evolution strategies can be employed to engineer enzymes with improved characteristics, such as higher catalytic efficiency (kcat/Km), altered substrate specificity, or enhanced stability. mdpi.com Structure-guided protein engineering has already been used to improve the activity of enzymes in carotenoid pathways. nih.gov
De Novo Enzyme Design: In the long term, computational methods could be used to design entirely new enzymes capable of producing this compound or other novel apocarotenoids with desired functionalities.
These in silico approaches, when combined with experimental validation, will significantly accelerate the development of efficient biosynthetic pathways for sustainable production.
Q & A
Q. How is cis-3,4-Dihydroxy-beta-ionone identified in natural extracts?
To identify the compound in natural extracts, researchers typically employ spectroscopic techniques such as mass spectrometry (MS) for molecular weight determination, infrared (IR) spectroscopy for functional group analysis, and 1D/2D NMR for structural elucidation. These methods resolve stereochemical details and confirm the presence of hydroxyl and ketone groups, as demonstrated in studies isolating the compound from plant sources .
Q. What are the primary natural sources of this compound?
The compound is predominantly isolated from Asteraceae family plants , such as Saussurea species. Its occurrence in these species is linked to secondary metabolite pathways, often identified via phytochemical screening and chromatographic separation .
Q. What analytical techniques ensure purity for research applications?
High-performance liquid chromatography (HPLC ) coupled with nuclear magnetic resonance (NMR ) or mass spectrometry is standard for purity validation. Suppliers like academic catalogs (e.g., BCN6694) specify purity ≥95% via these methods, critical for its use as a reference standard .
Q. How is the compound extracted and isolated from plant material?
Common protocols involve solvent extraction (e.g., methanol or ethanol) followed by column chromatography (silica gel or Sephadex LH-20) and preparative HPLC . Polar solvents optimize yield due to the compound’s hydroxyl groups .
Q. What is its role as a reference standard in bioactivity studies?
The compound serves as a chromatographic and spectroscopic benchmark for quantifying related metabolites in plant extracts or validating bioassay results, ensuring reproducibility in antioxidant or anti-inflammatory studies .
Advanced Research Questions
Q. How do reaction conditions influence the stability and isomerization of this compound?
Electrochemical studies on structurally similar compounds (e.g., fullerene derivatives) show that temperature and solvent polarity affect isomer stability. For instance, lower temperatures (0°C) may stabilize specific conformers, while higher temperatures (25°C) promote decomposition or isomer interconversion, requiring controlled conditions during synthesis .
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
Contradictions in chemical shift assignments (e.g., hydroxyl proton overlaps) are addressed via 2D NMR techniques (COSY, HSQC, HMBC) to correlate protons and carbons. Comparative analysis with synthetic analogs or computational modeling (DFT) further validates assignments .
Q. What experimental designs mitigate variability in bioactivity assays?
To reduce variability, use standardized cell lines (e.g., SH-SY5Y for neuroprotection studies), positive controls (e.g., ascorbic acid for antioxidant assays), and triplicate measurements with statistical validation (ANOVA). Documenting solvent effects (e.g., DMSO concentration) is critical for dose-response reliability .
Q. How should researchers interpret conflicting bioactivity data across studies?
Discrepancies may arise from differences in extract purity , assay protocols , or cell culture conditions . Meta-analyses should assess methodological rigor (e.g., IC₅₀ reproducibility) and contextualize results using secondary assays (e.g., ROS scavenging vs. gene expression profiling) .
Q. What statistical methods are optimal for analyzing pharmacological data?
For dose-dependent studies, nonlinear regression (e.g., GraphPad Prism) models EC₅₀/IC₅₀ values. Principal component analysis (PCA) or machine learning algorithms can identify multivariate correlations between structural features (e.g., hydroxyl positioning) and bioactivity .
Methodological Considerations
- Data Presentation : Raw spectral data (NMR, MS) should be appended, while processed results (e.g., chromatograms) are integrated near relevant text. Avoid overloading figures; prioritize clarity .
- Limitations : Acknowledge source material variability (plant age, geography) and spectroscopic detection limits (e.g., low-abundance isomers) .
- Further Research : Propose isotopic labeling (e.g., ¹³C) for metabolic tracking or CRISPR-edited plant models to study biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
